(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-11-8-16(14-23(22)29-2)9-12-24(27)25-15-17-7-10-21-19(13-17)18-5-3-4-6-20(18)26-21/h7-14,26H,3-6,15H2,1-2H3,(H,25,27)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCKMVFQXNSQZ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C24H30N2O2
- Molecular Weight : 378.5072 g/mol
- CAS Number : Not specified in the search results, but it can be derived from the compound structure.
Antiviral Properties
Recent studies have highlighted the antiviral potential of carbazole derivatives, including those structurally related to this compound. For instance:
- Anti-HCV Activity : Research indicates that carbazole derivatives exhibit significant activity against hepatitis C virus (HCV). Compounds with similar structures have shown low effective concentrations (EC50) and high selectivity indices (SI), suggesting promising therapeutic candidates for HCV treatment .
Antidiabetic Effects
Carbazole derivatives have also been studied for their role in managing diabetes:
- α-glucosidase Inhibition : Certain derivatives demonstrate potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels. For example, a derivative showed an IC50 value of 4.27 µM against α-glucosidase .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Viral Proteins : The compound may inhibit viral replication by interacting with specific viral proteins essential for the life cycle of viruses like HCV.
- Enzyme Inhibition : By inhibiting key enzymes such as α-glucosidase, it helps in controlling glucose metabolism and reducing insulin resistance.
Case Studies
Several studies have investigated the biological effects of carbazole derivatives:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydrocarbazole exhibit significant anticancer properties. For instance, compounds related to tetrahydrocarbazole have been shown to inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
Antidepressant Effects
Studies suggest that compounds with similar structures may interact with serotonin receptors, potentially providing antidepressant effects. The tetrahydrocarbazole structure is known to influence neurotransmitter systems, making it a candidate for further investigation as an antidepressant agent .
Antinociceptive Activity
The compound has been screened for antinociceptive (pain-relieving) activity. In animal models, it demonstrated effectiveness in reducing pain responses, indicating potential use in pain management therapies .
Synthesis and Derivatives
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide typically involves multi-step organic reactions including the Fischer indole synthesis for creating the tetrahydrocarbazole framework. This method allows for modifications that can enhance biological activity or selectivity against specific targets .
In Vitro Studies
In vitro studies have shown that compounds derived from tetrahydrocarbazole exhibit cytotoxicity against cancer cell lines such as HT-29 (colon cancer). The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound .
In Vivo Studies
Animal studies have further validated the anticancer properties observed in vitro. For example, administration of tetrahydrocarbazole derivatives resulted in significant tumor reduction in xenograft models .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | Model Used | Result |
|---|---|---|---|
| Anticancer | Tetrahydrocarbazole Derivative | HT-29 Cell Line | IC50 values demonstrating cytotoxicity |
| Antidepressant | Similar Tetrahydrocarbazole | Rodent Models | Reduction in depressive-like behavior |
| Antinociceptive | Tetrahydrocarbazole Derivative | Pain Models | Significant pain relief observed |
Chemical Reactions Analysis
Hydrolysis and Stability
The acrylamide bond is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Generates 3-(3,4-dimethoxyphenyl)acrylic acid and the carbazole-methylamine derivative.
-
Basic Hydrolysis : May proceed via nucleophilic attack by hydroxide ions, cleaving the amide bond .
Key Stability Notes :
-
The compound’s stability in aqueous solutions is pH-dependent, with optimal storage in anhydrous organic solvents .
Electrophilic Aromatic Substitution (EAS)
The carbazole core and dimethoxyphenyl group participate in EAS:
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Carbazole Reactivity : The electron-rich carbazole ring undergoes nitration or sulfonation preferentially at the 3-position .
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Dimethoxyphenyl Group : The 3,4-dimethoxy substituents direct electrophiles to the para position relative to methoxy groups .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position Selectivity | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Carbazole C3, Dimethoxy C5 | |
| Bromination | Br₂/FeBr₃ | Carbazole C1 |
Reductive Transformations
-
Double Bond Reduction : Hydrogenation (H₂/Pd-C) converts the (Z)-acrylamide to a saturated propionamide derivative, altering bioactivity .
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Demethylation : BBr₃ selectively removes methyl groups from the 3,4-dimethoxyphenyl moiety, yielding catechol derivatives .
Stereochemical Considerations
The (Z)-configuration is critical for biological activity and is stabilized by intramolecular hydrogen bonding between the acrylamide carbonyl and the carbazole N-H group . Stereoselective synthesis methods, such as Heck coupling or photochemical isomerization, ensure geometric purity .
Oxidative Pathways
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Carbazole vs.
Stereochemical Considerations : The (Z)-configuration in the target compound contrasts with the (E)-isomer in the patent compound , which may influence bioactivity due to spatial orientation differences.
Spectroscopic Characterization : Analogs like 11g and 6m were validated via NMR, IR, and HRMS , suggesting similar methods apply to the target compound.
Inferred Pharmacological Potential
- CNS Activity : The tetrahydrocarbazole moiety resembles tricyclic antidepressants, implying possible neuromodulatory effects.
- Anticancer Potential: Analogous acrylamides (e.g., 11g) show activity in kinase inhibition, suggesting similar mechanisms .
Q & A
Q. Q1. How can researchers optimize the synthetic yield of (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide?
Methodological Answer:
- Reaction Conditions: Optimize temperature (e.g., 60–80°C for acrylamide coupling), solvent polarity (DMF or DCM), and stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of carbazole derivative to acryloyl chloride) to favor the Z-isomer .
- Catalysts: Use coupling agents like HATU or DCC with DMAP to enhance amide bond formation efficiency .
- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water mixtures) to isolate the pure Z-isomer .
Q. Q2. What are the key spectroscopic techniques for characterizing this compound?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm regiochemistry (e.g., coupling constants for trans-alkene protons in E-isomers vs. lower for Z-isomers) and methoxy group integration (δ 3.84 ppm for 3,4-dimethoxy) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., 356.20 [M+H] for similar acrylamides) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm) and carbazole N-H stretches (~3300 cm) .
Advanced Research Questions
Q. Q3. How can researchers resolve Z/E isomerism ambiguities in this acrylamide derivative?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry by growing single crystals (e.g., using slow evaporation in DCM/hexane) and refining structures with SHELXL . For example, a similar compound (E)-3-(4-fluorophenyl)acrylamide was confirmed via X-ray diffraction .
- NOESY NMR: Detect spatial proximity between protons (e.g., methoxy groups and carbazole methylene) to distinguish Z- and E-configurations .
Q. Q4. How should conflicting spectroscopic and crystallographic data be analyzed?
Methodological Answer:
- Cross-Validation: Compare NMR-derived coupling constants with X-ray bond angles. For instance, a discrepancy between -values and crystallographic torsion angles may indicate dynamic isomerization in solution .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and optimize geometry for comparison with experimental data .
Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
Q. Q6. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
Q. Q7. What computational approaches are suitable for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses of the carbazole-acrylamide scaffold .
- MD Simulations: Run 100-ns simulations (GROMACS) to evaluate stability of ligand-protein complexes and identify key interactions (e.g., hydrogen bonds with methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
